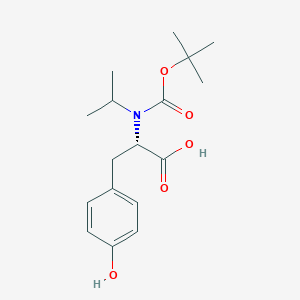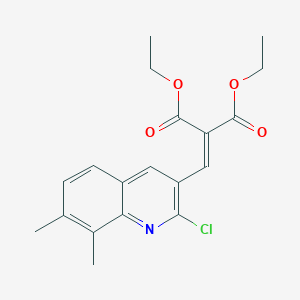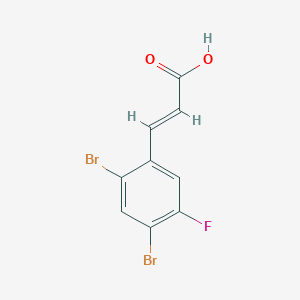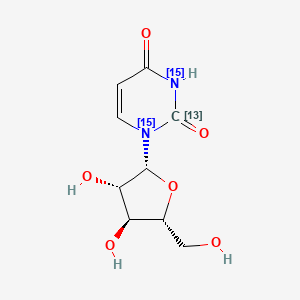
1-beta-D-Arabinofuranosyluracil-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Arabinofuranosyluracil-13C,15N2 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of uracil, a pyrimidine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. This compound is often utilized in studies involving nucleic acid metabolism and antiviral research .
Preparation Methods
The synthesis of 1-beta-D-Arabinofuranosyluracil-13C,15N2 involves several steps:
Starting Materials: The synthesis begins with labeled carbon-13 and nitrogen-15 uracil.
Glycosylation: The labeled uracil undergoes glycosylation with a protected arabinofuranose derivative.
Deprotection: The protecting groups are removed to yield the final product.
Chemical Reactions Analysis
1-beta-D-Arabinofuranosyluracil-13C,15N2 undergoes various chemical reactions:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the uracil ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-beta-D-Arabinofuranosyluracil-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid metabolism studies.
Biology: Helps in understanding DNA and RNA synthesis and degradation.
Medicine: Investigated for its antiviral properties, particularly against severe acute respiratory syndrome (SARS).
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 1-beta-D-Arabinofuranosyluracil-13C,15N2 involves its incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to antiviral effects. The molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-beta-D-Arabinofuranosyluracil-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies. Similar compounds include:
1-beta-D-Arabinofuranosyluracil: The unlabeled version used in similar research applications.
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog with similar antiviral properties.
1-beta-D-Arabinofuranosylguanine: Used in antiviral research but targets different viral enzymes
Conclusion
This compound is a valuable compound in scientific research, offering insights into nucleic acid metabolism and antiviral mechanisms. Its unique isotopic labeling makes it a powerful tool for detailed studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
247.18 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1/i9+1,10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-MXHOLXRKSA-N |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


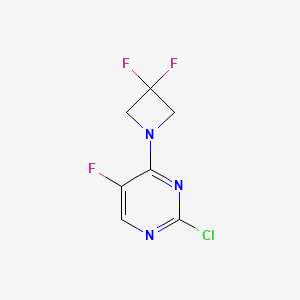
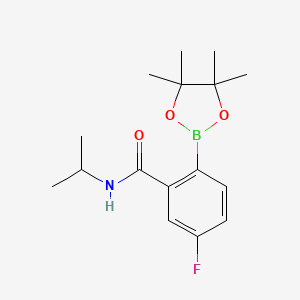
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)
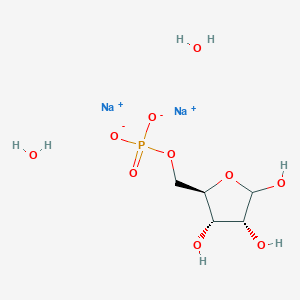

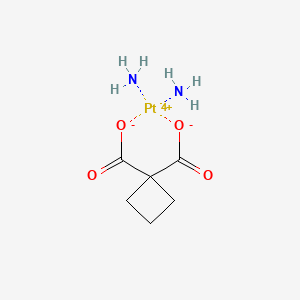
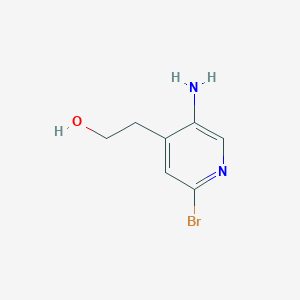
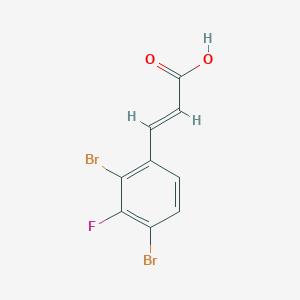

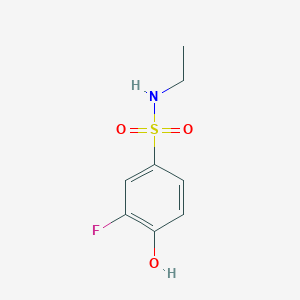
![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
